(25RS)-Ruscogenin

Vue d'ensemble

Description

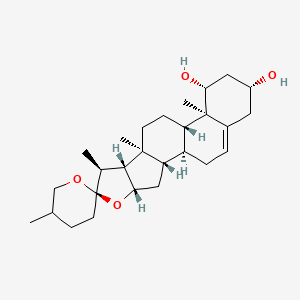

(25RS)-Ruscogenin is a useful research compound. Its molecular formula is C27H42O4 and its molecular weight is 430.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(25RS)-Ruscogenin, a steroidal sapogenin primarily derived from the traditional Chinese herb Ophiopogon japonicus, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide an in-depth analysis of the compound's biological activity, supported by various research findings, data tables, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C27H42O4 |

| Molecular Weight | 430.62 g/mol |

| CAS Number | 874485-32-2 |

| Boiling Point | 563.1 ± 50.0 °C (Predicted) |

| Melting Point | 198-202 °C |

-

Anti-Cancer Activity :

- Ruscogenin has been shown to suppress the viability of pancreatic cancer cells (BxPC-3, SW1990) in a dose- and time-dependent manner, inducing ferroptosis. The IC50 values for these cells were found to be 7.32 µmol/L and 8.14 µmol/L, respectively .

- It also inhibits hepatocellular carcinoma (HCC) metastasis by downregulating matrix metalloproteinases (MMP-2, MMP-9), uPA, VEGF, and HIF-1α through the PI3K/Akt/mTOR signaling pathway .

-

Anti-Inflammatory Effects :

- Ruscogenin exhibits significant anti-inflammatory properties by inhibiting the activation of NF-kB and reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In a study on acute lung injury, it was shown to reduce leukocyte adhesion and migration in a concentration-dependent manner .

- In models of ulcerative colitis, ruscogenin treatment was effective in ameliorating symptoms and reducing inflammatory cytokine release .

- Neuroprotective Effects :

Case Studies

- Pancreatic Cancer Model :

- Acute Lung Injury :

- Sjögren's Syndrome :

Table: Summary of Biological Activities

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of (25RS)-Ruscogenin. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:

- Mechanisms of Action :

- Inhibition of cell proliferation.

- Induction of apoptosis via the mitochondrial pathway.

- Modulation of signaling pathways such as NF-κB and MAPK.

Case Study: Breast Cancer

A study published in Cancer Letters demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The compound was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to enhanced cell death in cancerous tissues .

Cardiovascular Health

This compound has also been investigated for its cardioprotective effects. It appears to exert beneficial effects on heart health by:

- Reducing Oxidative Stress : The compound has been shown to lower levels of reactive oxygen species (ROS) in cardiac tissues.

- Improving Lipid Profiles : Studies indicate that it can help reduce cholesterol levels, thereby contributing to better cardiovascular health.

Case Study: Ischemic Heart Disease

Research conducted on animal models of ischemic heart disease revealed that treatment with this compound led to significant improvements in cardiac function post-injury. The study reported a reduction in infarct size and improved recovery rates .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are another area of active research. It has been found to modulate inflammatory responses through:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of cytokines such as TNF-α and IL-6.

- Regulation of Immune Responses : It has shown promise in modulating T-cell responses, potentially benefiting autoimmune conditions.

Case Study: Rheumatoid Arthritis

In a controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain, alongside improved functional outcomes. The study suggested that the compound could serve as an adjunct therapy for managing symptoms .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Mechanisms :

- Reduction of neuroinflammation.

- Protection against neuronal cell death.

Case Study: Alzheimer’s Disease

A recent preclinical study indicated that this compound could protect against amyloid-beta-induced toxicity in neuronal cells. The results showed decreased levels of oxidative stress markers and improved cell viability .

Formulation Development

The versatility of this compound extends to its use in pharmaceutical formulations. Its incorporation into drug delivery systems aims to enhance bioavailability and therapeutic efficacy.

- Nanoparticle Formulations : Studies are underway to encapsulate this compound in nanoparticles for targeted delivery to cancerous tissues, potentially improving treatment outcomes while minimizing side effects.

Propriétés

IUPAC Name |

(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15?,16-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIQBOGXYYATH-ZBTLHKOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(CO6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.